molecular formula C13H12BrNO2 B12778356 Bromo-dragonfly, (+/-)- CAS No. 219986-94-4

Bromo-dragonfly, (+/-)-

Cat. No.: B12778356
CAS No.: 219986-94-4
M. Wt: 294.14 g/mol
InChI Key: GIKPTWKWYXCBEC-UHFFFAOYSA-N
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Description

Dob-dragonfly, also known as Bromo-DragonFLY, is a synthetic compound belonging to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is known for its potent hallucinogenic effects, which are attributed to its high affinity for serotonin receptors, particularly the 5-HT2A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dob-dragonfly begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system. The ring system is then formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give Dob-dragonfly as a racemic mixture of the R and S enantiomers .

Industrial Production Methods

Industrial production methods for Dob-dragonfly are not well-documented, likely due to its classification as a controlled substance in many countries. the synthetic route described above can be scaled up for industrial production with appropriate safety and regulatory measures in place.

Chemical Reactions Analysis

Types of Reactions

Dob-dragonfly undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is Dob-dragonfly itself, which is obtained as a racemic mixture of the R and S enantiomers .

Scientific Research Applications

Dob-dragonfly has been used as a research probe to investigate the structure and activity of serotonin receptors in the central nervous system. Its high affinity for the 5-HT2A receptor makes it a valuable tool for studying the pharmacology of hallucinogenic substances. Additionally, it has been used in studies exploring the effects of serotonin receptor agonists on behavior and cognition .

Mechanism of Action

Dob-dragonfly exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a potent full agonist at this receptor, leading to altered perception, mood, and cognition. The compound’s molecular structure allows it to bind with high affinity to the receptor, mimicking the effects of serotonin and other endogenous ligands .

Comparison with Similar Compounds

Dob-dragonfly is structurally similar to other phenethylamine derivatives, such as:

Dob-dragonfly is unique in its high potency and long duration of action, which distinguishes it from other compounds in its class .

Properties

CAS No.

219986-94-4

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine

InChI

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3

InChI Key

GIKPTWKWYXCBEC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N

Origin of Product

United States

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